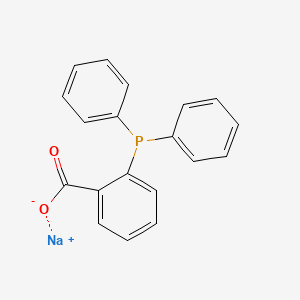
Benzoic acid, 2-(diphenylphosphino)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(diphenylphosphino)-, sodium salt is an organophosphorus compound with the chemical formula C19H15O2PNa. It is a white solid that dissolves in polar organic solvents. This compound is used as a ligand in various catalytic processes, including the Shell higher olefin process .
Preparation Methods
Benzoic acid, 2-(diphenylphosphino)-, sodium salt is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction conditions typically involve the use of polar organic solvents to dissolve the reactants and facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzoic acid, 2-(diphenylphosphino)-, sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 2-(diphenylphosphino)-, sodium salt has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which benzoic acid, 2-(diphenylphosphino)-, sodium salt exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating the formation and stabilization of reactive intermediates. The molecular targets and pathways involved depend on the specific catalytic process and the metal center with which the compound interacts .
Comparison with Similar Compounds
Benzoic acid, 2-(diphenylphosphino)-, sodium salt can be compared with other similar compounds, such as:
2-(Diphenylphosphino)benzenesulfonic acid: This compound is also used as a ligand in catalytic processes but has different solubility and reactivity properties.
2-(Diphenylphosphino)benzaldehyde: This compound is used in the synthesis of various organic compounds and has different functional groups that affect its reactivity.
Diphenylphosphinobenzaldehyde: Similar to the above, this compound is used in organic synthesis and has unique reactivity due to the presence of the aldehyde group.
This compound is unique due to its specific structure and the presence of the sodium salt, which affects its solubility and reactivity in different solvents and conditions.
Properties
CAS No. |
36882-17-4 |
|---|---|
Molecular Formula |
C19H14NaO2P |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
sodium;2-diphenylphosphanylbenzoate |
InChI |
InChI=1S/C19H15O2P.Na/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H,(H,20,21);/q;+1/p-1 |
InChI Key |
LOCKDMJLLDIFLY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















